N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester
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Overview
Description
“N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” is a chemical compound used in the synthesis of molecular conjugates through chemoselective ligations . It’s part of a strategy to prepare complex macromolecules with diverse functional elements .
Synthesis Analysis
The synthesis of this compound involves the preparation of chemoselectively addressable peptides allowing successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules . This modular synthetic approach can be applied to a broad range of purposes .Molecular Structure Analysis
The molecular structure of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Chemical Reactions Analysis
The chemical reactions involving this compound are highly efficient for the preparation of relevant macromolecules such as synthetic vaccines, synthetic proteins, antiviral drugs, or anticancer agents . It benefits from the high reactivity between aminooxy and carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Scientific Research Applications
Biotechnological Routes and Applications
Lactic acid, produced via the fermentation of biomass, serves as a precursor for various chemicals through biotechnological routes, potentially including derivatives like N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester. Such compounds can be used in synthesizing biodegradable polymers, showcasing a move towards green chemistry and sustainable material production (Gao, Ma, & Xu, 2011).
Environmental Impacts and Analytical Methods
Understanding the environmental fate, detection, and potential impacts of chemical compounds, including esters, is crucial. Techniques for analyzing carcinogen metabolites in human urine offer insights into exposure and effects, relevant for assessing environmental and health impacts of diverse chemical exposures (Hecht, 2002). Similarly, advancements in analytical methods for determining antioxidant activity highlight the importance of accurate measurement in evaluating the efficacy of compounds, possibly including esters derived from N-(1-Ethoxyethylidene)-2-aminooxyacetic acid (Munteanu & Apetrei, 2021).
Material Science and Polymer Chemistry
The chemical modification of xylan into ethers and esters with specific properties, as explored in studies on xylan derivatives, demonstrates the potential for creating new materials with tailored characteristics. This research indicates the broader applicability of functionalizing agents, potentially including N-(1-Ethoxyethylidene)-2-aminooxyacetic acid, for the development of novel biopolymers (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Therapeutic Applications and Pharmacokinetics
Investigations into compounds like N-acetylcysteine in psychiatry reveal the multifaceted roles that chemical agents can play in modulating biological pathways, suggesting areas where N-(1-Ethoxyethylidene)-2-aminooxyacetic acid derivatives might find therapeutic applications (Dean, Giorlando, & Berk, 2011). Additionally, the pharmacokinetics of soft steroids like loteprednol etabonate, which undergo specific enzymatic hydrolysis, provide a model for understanding how ester derivatives might be processed in biological systems (Loftsson & Bodor, 1994).
Future Directions
The future directions of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” could involve its use in the synthesis of highly sophisticated bioconjugate assemblies . Its use in orthogonal oxime bond formation and copper (I)-mediated alkyne–azide cycloaddition (CuAAC) reactions could be a very convenient method for achieving this .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFJIBHWMWCHC-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester |
Citations
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